molecular formula C12H12O5 B2994672 2-(4-Methoxybenzylidene)succinic acid CAS No. 889-10-1

2-(4-Methoxybenzylidene)succinic acid

Cat. No.: B2994672
CAS No.: 889-10-1
M. Wt: 236.22 g/mol
InChI Key: HZRZZPNSLQASGS-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzylidene)succinic acid is an organic compound with the molecular formula C12H12O5 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 4-methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzylidene)succinic acid typically involves the condensation of 4-methoxybenzaldehyde with succinic acid or its derivatives. The reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then acidified to precipitate the product, which is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylidene)succinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 2-(4-Methoxybenzyl)succinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxybenzylidene)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)succinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxybenzylidene group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A precursor in the synthesis of 2-(4-Methoxybenzylidene)succinic acid.

    Succinic acid: The parent compound, which lacks the methoxybenzylidene group.

    2-(4-Hydroxybenzylidene)succinic acid: A similar compound with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxybenzylidene group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylidene]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRZZPNSLQASGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249500
Record name 2-[(4-Methoxyphenyl)methylene]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889-10-1
Record name 2-[(4-Methoxyphenyl)methylene]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxyphenyl)methylene]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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